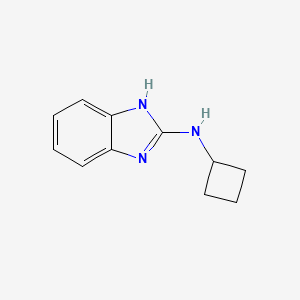

N-cyclobutyl-1H-1,3-benzodiazol-2-amine

Description

Properties

IUPAC Name |

N-cyclobutyl-1H-benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-2-7-10-9(6-1)13-11(14-10)12-8-4-3-5-8/h1-2,6-8H,3-5H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTDDHUMVRBBNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-1H-1,3-benzodiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with 2-aminobenzonitrile in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it more efficient for large-scale production. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-cyclobutyl-1H-1,3-benzodiazol-2-one.

Reduction: Formation of this compound derivatives.

Substitution: Formation of substituted benzodiazole compounds.

Scientific Research Applications

Medicinal Chemistry

N-cyclobutyl-1H-1,3-benzodiazol-2-amine has shown promising results in several biological assays:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) comparable to standard treatments .

- Anticancer Potential : Research indicates that this compound may interact with specific biological targets involved in cancer pathways, suggesting its potential use in developing anticancer agents .

Biological Studies

The compound's ability to modulate biochemical pathways has been explored through various interaction studies. Its mechanism of action involves binding to specific enzymes or receptors, influencing cellular processes such as apoptosis and cell proliferation .

Materials Science

In addition to its biological applications, this compound is utilized in the development of new materials and chemical processes. Its unique structure serves as a building block for synthesizing more complex organic molecules used in specialty chemicals and materials .

Case Study 1: Antimycobacterial Activity

A recent study synthesized several derivatives of this compound and evaluated their antimycobacterial activity against M. tuberculosis. Compounds were tested using the microplate Alamar blue assay (MABA), revealing that certain derivatives exhibited MIC values as low as 0.8 g/mL . Molecular docking studies further confirmed these findings by demonstrating favorable binding interactions with the Mtb KasA protein.

Case Study 2: Anticancer Research

In another study focusing on anticancer properties, researchers investigated the effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through modulation of specific signaling pathways . This suggests its potential role as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of N-cyclobutyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzimidazole core allows for diverse substitution patterns, which significantly influence physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of 1H-1,3-Benzodiazol-2-amine Derivatives

Key Observations:

- For example, benzyl derivatives are explored for metal-catalyzed reactions , while brominated analogs are valued for their stability .

- Synthetic Accessibility : Yields for similar compounds vary widely (e.g., 54–84% for sulfonamide derivatives vs. 60% for the base compound ). The cyclobutyl variant may require optimized conditions due to ring strain.

Biophysical and Pharmacological Comparisons

G-Quadruplex (G4) Targeting :

- BPBA (N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-amine): Binds parallel RNA/DNA G4 structures with higher affinity for RNA, suggesting scaffold utility in telomere biology .

- N-cyclobutyl Analog : While untested, its planar benzimidazole core and cyclobutyl group could enhance stacking interactions with G4 structures, analogous to BPBA.

Receptor Ligand Development :

- 5-HT6 Receptor Ligands : Sulfonamide-functionalized benzimidazoles (e.g., PR8: 1-(1-benzothiophene-3-sulfonyl)-1H-1,3-benzodiazol-2-amine) exhibit low basicity and high purity, critical for CNS drug design .

- Trans-cyclobutyl Derivatives : Compounds like N-[trans-3-(2-methoxyimidazo[4,5-b]pyridin-3-yl)cyclobutyl]-1,3-benzothiazol-2-amine demonstrate cyclobutyl’s role in optimizing pharmacokinetics via conformational rigidity .

Biological Activity

N-cyclobutyl-1H-1,3-benzodiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of cyclobutyl amine with appropriate benzodiazole derivatives. The process can include various methods such as condensation reactions and the use of coupling agents to enhance yields and purity.

Anticancer Properties

This compound has demonstrated promising anticancer activity in several studies. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, leading to increased cellular apoptosis after 48 hours of treatment .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5 | Induction of apoptosis |

| HCT-116 | 8 | Cell cycle arrest (G2/M phase) |

| LoVo | 10 | Reduced S-phase population |

Antibacterial Activity

The compound also exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. In comparative studies, this compound showed significant activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Table 2: Antibacterial Activity

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Inhibition of STAT3 Transcription Factors : The compound has been predicted to inhibit STAT3 transcriptional activity, which is crucial for cancer cell survival and proliferation.

- Cell Cycle Modulation : It induces cell cycle arrest in the G2/M phase, leading to enhanced apoptosis in susceptible cancer cells.

- Antibacterial Mechanism : The antibacterial effects may stem from the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes within bacterial cells.

Case Studies

Recent studies have highlighted the efficacy of this compound in vivo. For example, a study involving xenograft models demonstrated significant tumor reduction following treatment with this compound compared to control groups . Additionally, its low toxicity profile was noted in preliminary toxicity assessments using Daphnia tests, where lethality rates remained below 20% even at high concentrations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-cyclobutyl-1H-1,3-benzodiazol-2-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via oxidative cyclodesulfurization of monothioureas derived from aminophenol or o-phenylenediamine precursors. I₂-mediated desulfurization is cost-effective and environmentally favorable compared to alternatives like BOP or HgO reagents, which are toxic or expensive .

- Optimization : Reaction time, temperature, and stoichiometric ratios of iodine (I₂) must be calibrated. For example, yields >80% are achievable with 1.2 equivalents of I₂ in ethanol at 80°C for 6–8 hours .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

- Approach : Conversion to salt forms (e.g., dihydrochloride) enhances aqueous solubility. For instance, the dihydrochloride salt of a related benzodiazol-2-amine derivative exhibits improved stability under ambient conditions .

- Characterization : Use techniques like NMR, HPLC, and differential scanning calorimetry (DSC) to confirm salt formation and stability profiles .

Q. What spectroscopic and crystallographic techniques are critical for structural elucidation?

- Tools :

- X-ray crystallography : Resolves bond lengths and angles (e.g., benzimidazole ring geometry) using SHELX software .

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., cyclobutyl group integration at ~δ 3.5–4.5 ppm) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, fluorination) impact the biological activity of this compound?

- Case Study : Fluorinated analogs (e.g., 6,7-difluoro derivatives) exhibit enhanced enzyme inhibition (IC₅₀ < 1 µM for kinases) due to increased electronegativity and binding affinity .

- Data Analysis : Compare IC₅₀ values across derivatives using dose-response curves. For example:

| Derivative | Substitution | IC₅₀ (µM) |

|---|---|---|

| Parent | None | 10.2 |

| 6-F | Fluoro | 4.7 |

| 6,7-diF | Difluoro | 0.9 |

Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

- DFT Applications : Hybrid functionals (e.g., B3LYP) model electronic properties (HOMO-LUMO gaps) to assess reactivity. Exact exchange terms improve accuracy for thermochemical predictions (e.g., atomization energy errors <2.4 kcal/mol) .

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., viral proteases). Validate with MD simulations to assess binding stability .

Q. How can contradictory biological data (e.g., variable IC₅₀ values across studies) be resolved?

- Troubleshooting :

- Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1% to avoid cytotoxicity) .

- Batch Variability : Characterize purity via LC-MS and control for salt vs. free-base forms .

Q. What in vitro models are suitable for evaluating the compound’s anticancer potential?

- Experimental Design :

- Cell Lines : Use NCI-60 panel for broad screening or target-specific lines (e.g., HeLa for apoptosis studies).

- Mechanistic Probes : Combine with flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 activation) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.